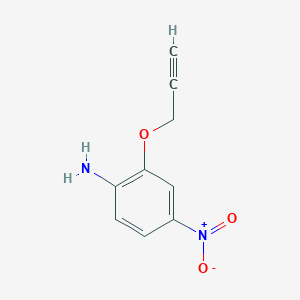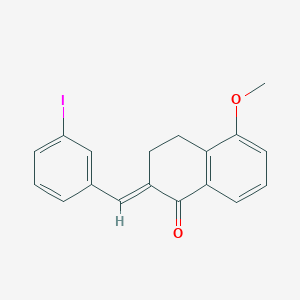
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IBN-1, is a synthetic compound that has been widely used in scientific research due to its unique properties. IBN-1 is a member of the naphthalenone family and has a molecular weight of 398.2 g/mol.
Wirkmechanismus
The mechanism of action of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone involves the formation of a covalent bond between the aldehyde group of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and the amino group of the target biomolecule. This results in the formation of a stable imine bond, which allows 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone to selectively bind to the target biomolecule.
Biochemical and Physiological Effects:
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have minimal toxicity towards cells and tissues, making it a safe and reliable tool for studying biological molecules. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been shown to have a high binding affinity towards its target biomolecules, resulting in highly specific and accurate detection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is its high selectivity and sensitivity towards biomolecules, which allows for accurate and reliable detection. However, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone also has limitations, such as its relatively low water solubility, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone research, including the development of new synthetic methods for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives, the optimization of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone for use in vivo, and the exploration of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone as a potential therapeutic agent for various diseases.
In conclusion, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is a valuable tool for studying biological molecules due to its unique properties and high selectivity and sensitivity towards biomolecules. Further research on 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives could lead to new discoveries in the field of biological sciences.
Synthesemethoden
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-iodobenzaldehyde with 5-methoxy-1-tetralone in the presence of a base and a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone.
Wissenschaftliche Forschungsanwendungen
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have high selectivity and sensitivity towards these biomolecules, making it a valuable tool for studying their structure and function.
Eigenschaften
IUPAC Name |
(2E)-2-[(3-iodophenyl)methylidene]-5-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO2/c1-21-17-7-3-6-16-15(17)9-8-13(18(16)20)10-12-4-2-5-14(19)11-12/h2-7,10-11H,8-9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFCNHHEWSXAP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=CC3=CC(=CC=C3)I)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC/C(=C\C3=CC(=CC=C3)I)/C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

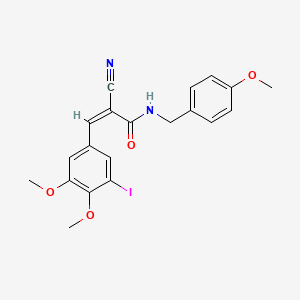
![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
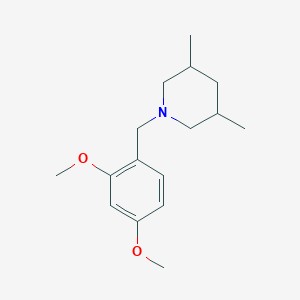
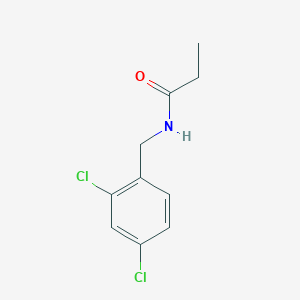
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
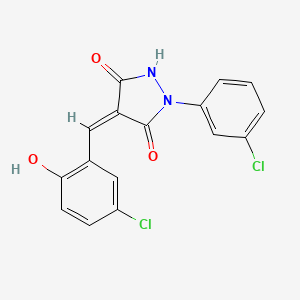
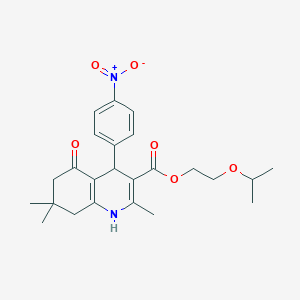
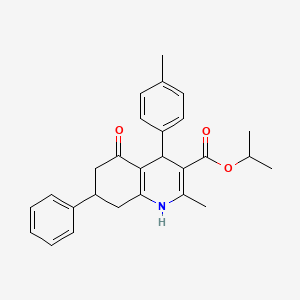
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
